2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C20H22ClN3O6S It is characterized by the presence of a chloro-substituted phenoxy group, a cyclohexylsulfamoyl group, and a nitrophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenoxy intermediate: The reaction of 2-chloro-4-nitrophenol with cyclohexylamine in the presence of a base such as sodium hydroxide to form 2-chloro-4-(cyclohexylsulfamoyl)phenol.
Acylation: The phenoxy intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(methylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
- 2-[2-chloro-4-(ethylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide is unique due to the presence of the cyclohexylsulfamoyl group, which may impart distinct chemical and biological properties compared to its analogs with different sulfamoyl substituents
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c21-18-12-17(31(28,29)23-14-5-2-1-3-6-14)9-10-19(18)30-13-20(25)22-15-7-4-8-16(11-15)24(26)27/h4,7-12,14,23H,1-3,5-6,13H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWHNXWWSJSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.